

An In-depth Technical Guide to 4-Amino-2-bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-bromopyrimidine-5-carbonitrile

Cat. No.: B1270783

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Amino-2-bromopyrimidine-5-carbonitrile**. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, offering multiple reactive sites for the synthesis of complex, biologically active molecules.

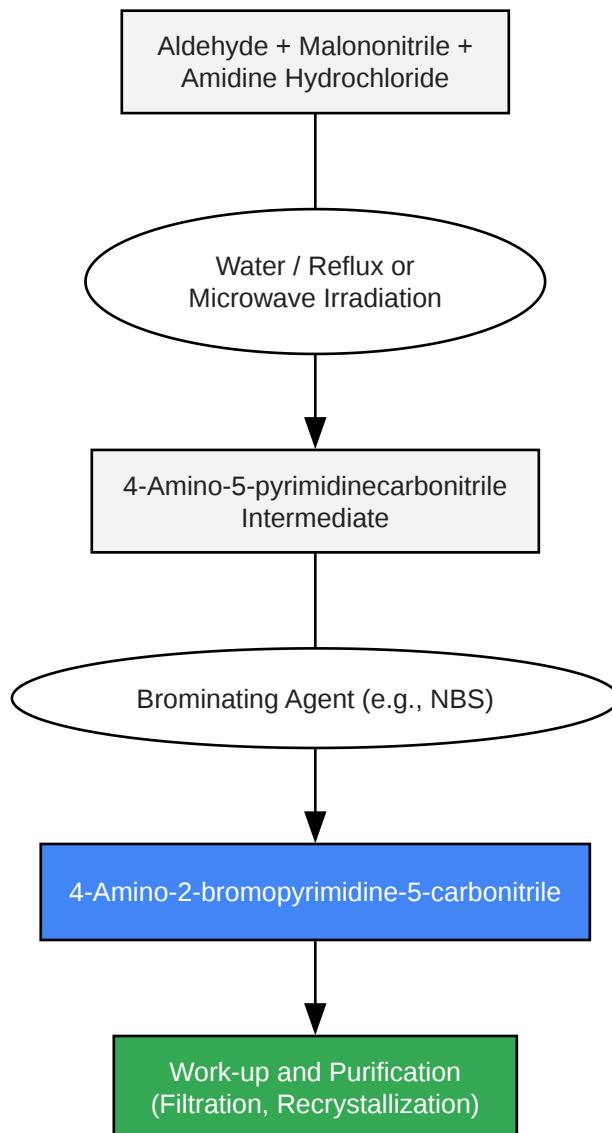
Chemical and Physical Properties

4-Amino-2-bromopyrimidine-5-carbonitrile is a solid compound with the empirical formula $C_5H_3BrN_4$.^[1] Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	199.01 g/mol	[1] [2]
CAS Number	94741-70-5	[2] [3]
Appearance	Solid	[4] [5]
Melting Point	254 °C (decomposes)	[4] [5]
Density	1.944 g/cm ³	[4] [5]
Molecular Formula	C ₅ H ₃ BrN ₄	[1] [2]
InChI Key	CXYLLFGNJJCGHM- UHFFFAOYSA-N	[4]
SMILES	Nc1nc(Br)ncc1C#N	
Purity	Typically available at 95-97%	[6] [7]

Synthesis and Experimental Protocols

The synthesis of substituted pyrimidines often involves multi-component reactions or the functionalization of a pre-existing pyrimidine core. While specific, detailed protocols for the direct synthesis of **4-Amino-2-bromopyrimidine-5-carbonitrile** are not extensively documented in the provided results, a general understanding can be derived from methods used for analogous structures.


A plausible synthetic approach involves the cyclocondensation of a suitable three-carbon precursor with an amidine, followed by bromination, or a one-pot reaction using a brominating agent. For instance, the synthesis of 4-bromopyrimidines has been achieved by reacting N-(cyanovinyl)amidines with dry hydrogen bromide in dioxane.[\[8\]](#) Another general method for producing 4-amino-5-pyrimidinecarbonitriles involves a three-component reaction of an aldehyde, malononitrile, and an amidine hydrochloride in an aqueous medium or under microwave irradiation.[\[9\]](#)

General Experimental Protocol (Hypothetical, based on related syntheses):

A one-pot synthesis could involve the reaction of 2-aminomalononitrile with a suitable reagent to form the pyrimidine ring, followed by bromination.

- Step 1: Cyclization: A mixture of an appropriate aldehyde (2 mmol), malononitrile (2 mmol), and guanidine hydrochloride (2 mmol) is refluxed in water with a mild base like sodium acetate.^[9] This would form an aminopyrimidine intermediate.
- Step 2: Bromination: The resulting aminopyrimidine intermediate is then subjected to bromination. A common brominating agent for such heterocyclic systems is N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or chloroform. The reaction mixture is typically stirred at room temperature or gently heated to achieve the desired bromination at the 2-position.
- Step 3: Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is poured into ice water.^[8] The resulting solid precipitate is filtered, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or n-hexane) to yield the final product.^[8]

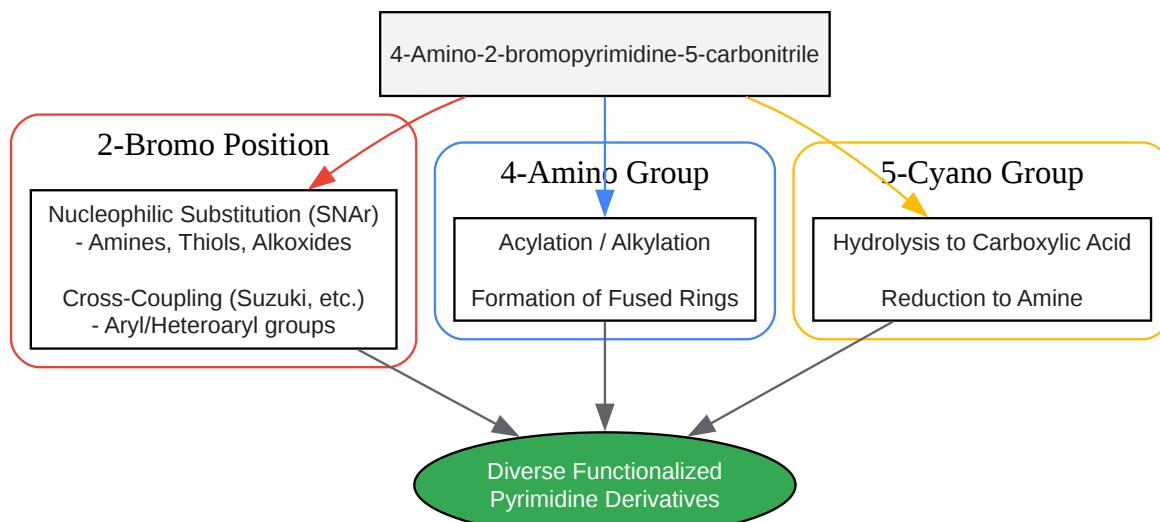
Below is a workflow diagram illustrating a generalized synthetic pathway for substituted aminopyrimidines.

[Click to download full resolution via product page](#)

Generalized Synthetic Workflow for Aminopyrimidines.

Reactivity and Applications in Drug Development

The chemical structure of **4-Amino-2-bromopyrimidine-5-carbonitrile** features several reactive sites, making it a versatile intermediate in organic synthesis. The pyrimidine ring is a common scaffold in many biologically active compounds and approved drugs.[10]


- Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position is activated by the electron-withdrawing pyrimidine ring and the cyano group, making it susceptible to displacement by various nucleophiles.[11] This allows for the introduction of different

functional groups, such as amines, thiols, or alkoxides, which is a key strategy in modifying the structure-activity relationship (SAR) of a lead compound.[10]

- **Cross-Coupling Reactions:** The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[12] These reactions enable the formation of carbon-carbon or carbon-nitrogen bonds, allowing for the attachment of various aryl, heteroaryl, or amino moieties.
- **Functional Group Manipulation:** The amino and cyano groups can also be chemically modified. The amino group can be acylated, alkylated, or used to construct fused heterocyclic systems.[13] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Due to this versatility, pyrimidine derivatives are integral to the development of drugs for various therapeutic areas, including oncology (as kinase inhibitors), and as antiviral, antimicrobial, and anti-inflammatory agents.[10][12][14] The core structure of this compound is found in molecules designed to inhibit key enzymes like VEGFR-2.[14]

The diagram below illustrates the key reactive sites and potential transformations of the molecule.

[Click to download full resolution via product page](#)

Reactivity Map of the Core Compound.

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of synthesized compounds. While a complete set of spectra for **4-Amino-2-bromopyrimidine-5-carbonitrile** is not available in the search results, typical spectral characteristics can be inferred from related structures.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around $3300\text{-}3500\text{ cm}^{-1}$), the $\text{C}\equiv\text{N}$ stretching of the nitrile group (around $2210\text{-}2240\text{ cm}^{-1}$), and $\text{C}=\text{N}/\text{C}=\text{C}$ stretching vibrations of the pyrimidine ring (in the $1500\text{-}1650\text{ cm}^{-1}$ region).[9][15]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak $[\text{M}]^+$ corresponding to its molecular weight. For 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile, a related compound, the molecular ion peak is observed at m/z 191.23, with fragmentation patterns indicating the loss of HCN and $\text{C}_2\text{H}_5\text{N}$.[16] For the title compound, one would expect to see a characteristic isotopic pattern for bromine (^{198}Br and ^{81}Br in approximately a 1:1 ratio).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would likely show a singlet for the proton on the pyrimidine ring and a broad singlet for the $-\text{NH}_2$ protons. The exact chemical shifts would depend on the solvent used. For a related compound, 5-Bromopyrimidine-2-carbonitrile, proton signals appear in the aromatic region.[17]
 - ^{13}C NMR: The ^{13}C NMR would show five distinct signals corresponding to the five carbon atoms in the molecule, including a signal for the nitrile carbon (typically around 115-120 ppm) and signals for the pyrimidine ring carbons.

Safety and Handling

4-Amino-2-bromopyrimidine-5-carbonitrile is classified as a hazardous substance. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[6]

- Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long-lasting effects).[4][6]
- Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood.
- Storage: Store in a cool, dry place away from incompatible materials. It is classified under Storage Class 11 (Combustible Solids).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-Amino-2-bromopyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Amino-2-bromopyrimidine-5-carbonitrile | 94741-70-5 [chemicalbook.com]
- 4. 4-Amino-2-Bromopyrimidine-5-Carbonitrile CAS #: 94741-70-5 [eforu-chemical.com]
- 5. americanelements.com [americanelements.com]
- 6. 4-Amino-2-bromopyrimidine-5-carbonitrile, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-Amino-2-bromopyrimidine-5-carbonitrile, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbino.com]

- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ripublication.com [ripublication.com]
- 16. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]
- 17. 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-2-bromopyrimidine-5-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270783#chemical-properties-of-4-amino-2-bromopyrimidine-5-carbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com